molecular formula C28H24ClN B8136294 9-Mesityl-10-phenylacridin-10-ium chloride

9-Mesityl-10-phenylacridin-10-ium chloride

Cat. No. B8136294
M. Wt: 409.9 g/mol
InChI Key: CEPCNMTVPWXTMM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9-Mesityl-10-phenylacridin-10-ium chloride is a useful research compound. Its molecular formula is C28H24ClN and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Mesityl-10-phenylacridin-10-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Mesityl-10-phenylacridin-10-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photocatalysis and Organic Transformations:

    • It photocatalyzes dithioacetalization or thioetherification of benzyl alcohols using aerial dioxygen as a terminal oxidant, with single electron transfer as the mechanism, indicating its use in organic synthesis and modifications (Pramanik et al., 2020).
    • It also catalyzes the photocatalytic oxygenation of anthracenes and olefins to produce dioxygen-containing products like anthraquinone and dioxetane, which are important in chemical manufacturing and possibly fuel applications (Kotani, Ohkubo & Fukuzumi, 2004).
    • The compound is an efficient catalyst for singlet oxygen formation and electron-transfer reactions under visible-light irradiation, essential in photooxygenation processes (Griesbeck & Cho, 2007).
  • Photochemical Studies and Light Energy Conversion:

    • Studies have shown its role in the photoreduction of certain acridinium cations in alcohol, leading to new cations with unique photoreduction mechanisms, indicating its role in studying and possibly developing new photochemical pathways (Zhou, Kano & Hashimoto, 1988).
    • TiO2 films based on a derivative of this compound show potential in light energy conversion with significant efficiency, indicating its use in solar energy and photocatalytic applications (Hasobe et al., 2005).
  • Mechanistic Insights and Stability Studies:

    • It has shown a unique photoreduction mechanism and is part of studies investigating the stability of such compounds under light, which is crucial for understanding and improving photostable materials (Benniston et al., 2009).
    • The electron-transfer state of this cation in certain conditions has an extremely long lifetime and can oxidize and reduce neighboring substances, which is vital for applications in sensing and catalysis (Fukuzumi, Itoh, Suenobu & Ohkubo, 2014).
  • Biological and Chemical Sensing:

    • It's used in detecting nucleotide radical cations and DNA cleavage, indicating its potential in biochemistry and molecular biology for understanding and manipulating genetic material (Ohkubo, Yukimoto & Fukuzumi, 2006).
    • As an oxidase mimic, it's involved in colorimetric detection of biothiols and performs visual molecular logic operations, showcasing its potential in bioanalytical applications and diagnostics (Du et al., 2018).

properties

IUPAC Name

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPCNMTVPWXTMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Mesityl-10-phenylacridin-10-ium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.